4-Methyl-2-nitro-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group, a nitro group, and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-Methyl-2-(trifluoromethyl)aniline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Methyl-2-amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the trifluoromethyl group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
4-Nitro-2-(trifluoromethyl)aniline: Similar in structure but has different positions for the nitro and trifluoromethyl groups.
2-Nitro-6-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
Uniqueness
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its reactivity and properties
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
4-methyl-2-nitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-2-5(8(9,10)11)7(12)6(3-4)13(14)15/h2-3H,12H2,1H3 |
InChI Key |
ODXRQFQTIDVTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.